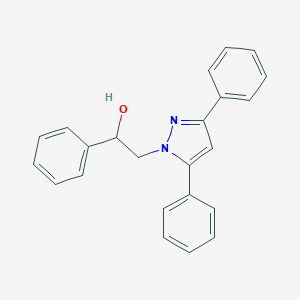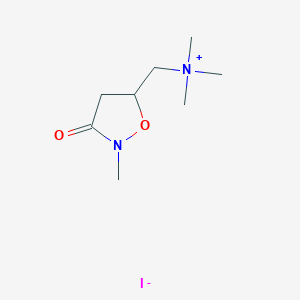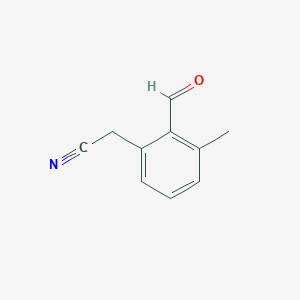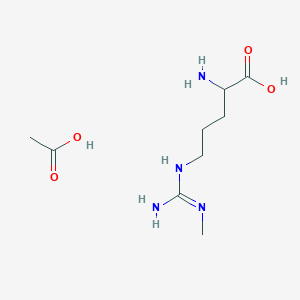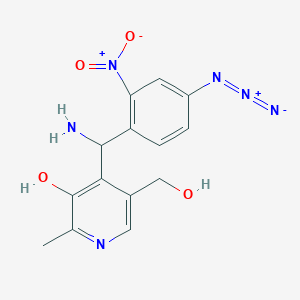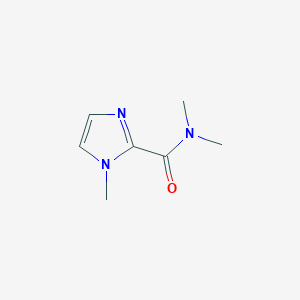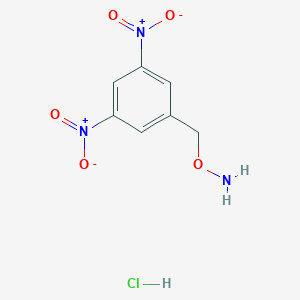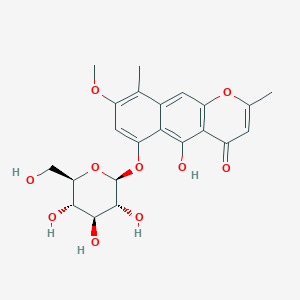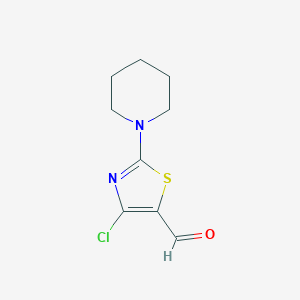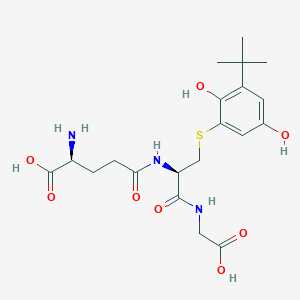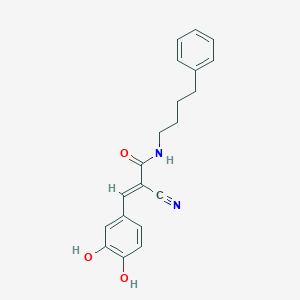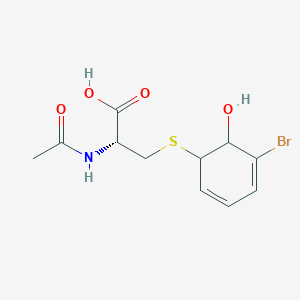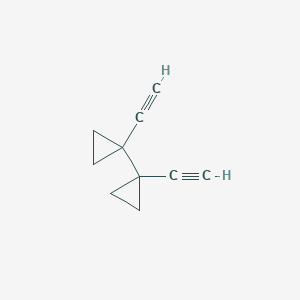
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane, also known as ECPC, is a cyclopropane derivative that has been of interest to researchers due to its unique chemical structure and potential applications in scientific research. ECPC has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. In
Mécanisme D'action
The mechanism of action of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane involves the formation of a covalent bond between the ethynyl group of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane and the heme iron of cytochrome P450 enzymes. This covalent bond inhibits the activity of the enzyme, leading to a decrease in the metabolism of drugs and other xenobiotics in the body. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has also been shown to inhibit the activity of soluble epoxide hydrolase, an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are involved in the regulation of blood pressure and inflammation.
Effets Biochimiques Et Physiologiques
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs and other xenobiotics in the body, leading to an increase in their bioavailability. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has also been shown to increase the levels of EETs in the body, which may have beneficial effects on blood pressure and inflammation. However, the long-term effects of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane on the body are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has several advantages as a tool for scientific research. It is a potent inhibitor of cytochrome P450 enzymes and soluble epoxide hydrolase, making it a useful tool for studying the mechanism of action of these enzymes. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane is also relatively stable and easy to handle in the laboratory. However, the use of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane in experiments may be limited by its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane research. One area of interest is the development of new synthetic methods for 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane that are more efficient and yield higher purity. Another area of interest is the study of the long-term effects of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane on the body, including its potential toxicity and effects on drug metabolism. Additionally, 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane may have potential applications in the development of new drugs that target cytochrome P450 enzymes and soluble epoxide hydrolase.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane, including the reaction of 1,1-dibromo-2-phenylcyclopropane with acetylene, the reaction of 1-phenyl-2-(trimethylsilyl)acetylene with 1-bromo-1-(1-phenylcyclopropyl)cyclopropane, and the reaction of 1-bromo-1-(1-phenylcyclopropyl)cyclopropane with lithium acetylide. The yield and purity of 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane can vary depending on the synthesis method used.
Applications De Recherche Scientifique
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has been used in scientific research as a tool to study the mechanism of action of certain enzymes and proteins. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics in the body. 1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane has also been used as a substrate for the study of cyclopropane ring-opening reactions catalyzed by enzymes such as cytochrome P450 and soluble epoxide hydrolase.
Propriétés
Numéro CAS |
133191-23-8 |
|---|---|
Nom du produit |
1-Ethynyl-1-(1-ethynylcyclopropyl)cyclopropane |
Formule moléculaire |
C10H10 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
1-ethynyl-1-(1-ethynylcyclopropyl)cyclopropane |
InChI |
InChI=1S/C10H10/c1-3-9(5-6-9)10(4-2)7-8-10/h1-2H,5-8H2 |
Clé InChI |
XWRZNWPHNDHWGO-UHFFFAOYSA-N |
SMILES |
C#CC1(CC1)C2(CC2)C#C |
SMILES canonique |
C#CC1(CC1)C2(CC2)C#C |
Synonymes |
1,1-Bicyclopropyl, 1,1-diethynyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



